Momordin II

Description

Structure

2D Structure

Properties

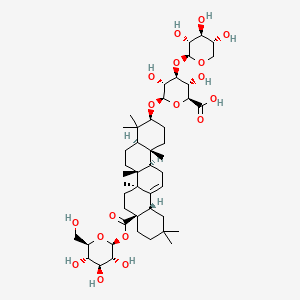

Molecular Formula |

C47H74O18 |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

InChI Key |

BAJBCZHVQXVBMJ-BJEVZSKZSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Synonyms |

eta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxo-olean-12-en-3-yl 3-O-alpha-L-arabinopyranosyl- momordin II (Oleanolic Acid) momordin IIc |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Momordin II from Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, a type 1 ribosome-inactivating protein (RIP) found in the seeds of Momordica charantia (bitter melon), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its purification and presents available quantitative data. Furthermore, this document elucidates the general mechanism of action for type 1 RIPs, offering insights into the potential signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this promising plant-derived protein. It is important to note a clarification in nomenclature: while this document focuses on the protein, the name this compound is also attributed in some chemical databases to a triterpenoid saponin (C47H74O18)[1][2]. This guide will exclusively discuss the ribosome-inactivating protein.

Introduction to this compound

Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties. Its seeds are a rich source of several bioactive proteins, including a family of ribosome-inactivating proteins (RIPs). This compound is classified as a type 1 RIP, meaning it consists of a single polypeptide chain that possesses N-glycosidase activity. This enzymatic function allows it to depurinate a specific adenine residue from the 28S rRNA of the large 60S ribosomal subunit in eukaryotic cells. This action irreversibly inhibits protein synthesis, leading to cell death, which underscores its potential as an anti-cancer and antiviral agent.

Experimental Protocols: Isolation and Purification of this compound

The purification of this compound from the seeds of Momordica charantia is a multi-step process involving a series of chromatographic techniques to achieve a high degree of purity. The following protocol is a composite methodology based on established protein purification techniques for RIPs.

Crude Extract Preparation

-

Seed Preparation: Dried seeds of Momordica charantia are de-husked and ground into a fine powder.

-

Defatting: The powder is defatted using a suitable organic solvent, such as n-hexane, to remove lipids that can interfere with subsequent purification steps.

-

Extraction: The defatted powder is then extracted with an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0) with constant stirring at 4°C.

-

Clarification: The crude extract is clarified by centrifugation to remove insoluble debris, followed by filtration.

Chromatographic Purification

A sequential chromatographic strategy is employed to isolate this compound from the crude extract.

-

Objective: To capture and concentrate this compound from the crude extract.

-

Column: S-Sepharose Fast Flow column.

-

Equilibration Buffer: 50 mM sodium acetate buffer, pH 5.0.

-

Loading: The clarified crude extract, with its pH adjusted to 5.0, is loaded onto the equilibrated column.

-

Wash: The column is washed with the equilibration buffer until the absorbance at 280 nm returns to baseline, removing unbound proteins.

-

Elution: Bound proteins are eluted using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). Fractions are collected and assayed for RIP activity.

-

Objective: To separate proteins based on their molecular size and for buffer exchange.

-

Column: Sephadex G-50 column.

-

Equilibration Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

-

Loading: The pooled active fractions from the S-Sepharose step are concentrated and loaded onto the gel filtration column.

-

Elution: Proteins are eluted isocratically with the equilibration buffer. Fractions corresponding to the expected molecular weight of this compound (around 30 kDa) are collected.

-

Objective: For further purification and removal of remaining protein contaminants.

-

Column: CM-Sepharose Fast Flow column.

-

Equilibration Buffer: 20 mM sodium phosphate buffer, pH 6.5.

-

Loading: The active fractions from the Sephadex G-50 column are loaded onto the CM-Sepharose column.

-

Wash: The column is washed with the equilibration buffer.

-

Elution: A linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer) is used to elute the bound proteins.

-

Objective: To remove any contaminating ribonucleases.

-

Column: Red Sepharose CL-6B column.

-

Equilibration Buffer: 10 mM Tris-HCl, pH 7.4.

-

Loading: The purified fractions from the CM-Sepharose step are loaded onto the Red Sepharose column.

-

Elution: A linear NaCl gradient in the equilibration buffer is used for elution. The fractions containing pure this compound are collected.

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

Specific quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information for the protein and, for comparative purposes, the saponin of the same name.

| Parameter | This compound (Protein) | This compound (Saponin) |

| Molecular Weight | ~30 kDa | 927.09 g/mol [1] |

| Chemical Formula | Not Applicable | C47H74O18[1] |

| CAS Number | Not Assigned | 95851-41-5[1] |

Biological Activity and Signaling Pathways

As a type 1 ribosome-inactivating protein, the primary mechanism of action of this compound is the enzymatic inactivation of ribosomes, leading to the cessation of protein synthesis and subsequent cell death. While specific signaling pathway studies for this compound are limited, the general mechanism for type 1 RIPs involves several key steps after cellular entry.

Once inside the cell, RIPs depurinate the 28S rRNA, which triggers a cellular stress response known as the ribotoxic stress response. This response can activate several signaling cascades, including mitogen-activated protein kinase (MAPK) pathways such as c-Jun N-terminal kinase (JNK) and p38 MAPK. Activation of these pathways can ultimately lead to apoptosis, or programmed cell death.

Generalized Signaling Pathway for Type 1 RIPs

Caption: Generalized signaling pathway for Type 1 RIP-induced apoptosis.

Conclusion

This compound, a type 1 ribosome-inactivating protein from Momordica charantia, represents a molecule of significant interest for its potential therapeutic applications. Its isolation and purification require a systematic approach utilizing multiple chromatographic techniques to ensure high purity. While specific quantitative and mechanistic data for this compound are still emerging, the established knowledge of type 1 RIPs provides a solid framework for understanding its biological activity. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its full therapeutic potential in various disease models. This guide provides a foundational resource for scientists dedicated to advancing our understanding and application of this potent natural product.

References

chemical structure and properties of Momordin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, an oleanane-type triterpene glycoside, is a bioactive compound of significant interest in the fields of pharmacology and drug development.[1] Isolated from plants of the Momordica genus, it has demonstrated a range of biological activities, most notably as a ribosome-inactivating protein (RIP).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It also details key experimental protocols for its isolation, purification, and biological evaluation, and presents a visualization of its proposed signaling pathway in cancer cells.

Chemical Structure and Identification

This compound is a complex saponin with a pentacyclic triterpenoid core. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | [3] |

| CAS Number | 95851-41-5 | [4] |

| Synonyms | Momordin IIc, Quinoside D | [5][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C47H74O18 | [3][4] |

| Molecular Weight | 927.09 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Melting Point | 240−245 °C | [6] |

| Solubility | Soluble in DMSO.[4] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7] | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[4] |

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities, with its function as a ribosome-inactivating protein being the most extensively studied.

Ribosome-Inactivating Protein (RIP) Activity

This compound functions as a Type 1 RIP, meaning it consists of a single polypeptide chain with enzymatic activity.[8] Its primary mechanism of action involves the inhibition of protein synthesis in a cell-free system.[1][9] This is achieved through the specific release of an adenine residue from the large ribosomal RNA of eukaryotic ribosomes, a characteristic action of RIPs.[9] Notably, highly purified this compound does not exhibit RNase activity.[1][9]

Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties. Extracts of Momordica charantia, containing momordins, have been shown to induce apoptosis in various human cancer cell lines.[10] The proposed mechanism involves the activation of caspases and the modulation of the mitochondrial pathway.[10] Specifically, treatment with this compound can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]

Antiviral and Other Activities

Beyond its anti-cancer potential, this compound and related compounds from Momordica species have been investigated for their antiviral activities, including against the Human Immunodeficiency Virus (HIV).[11] It is also suggested to have anti-inflammatory properties.[11]

Experimental Protocols

Isolation and Purification of this compound

A key protocol for obtaining highly purified this compound involves a multi-step chromatography process from the seeds of Momordica charantia.[9]

Protocol:

-

Extraction: The initial extraction of plant material is typically performed with a suitable solvent.

-

S-Sepharose Chromatography: The crude extract is first subjected to cation exchange chromatography on an S-Sepharose column to separate proteins based on their charge.

-

Sephadex G-50 Gel Filtration: The fractions containing this compound are then passed through a Sephadex G-50 column for size-exclusion chromatography, separating molecules based on their size.

-

CM-Sepharose Chromatography: Further purification is achieved through another step of cation exchange chromatography using a CM-Sepharose column.

-

Red Sepharose Affinity Chromatography: The final step involves affinity chromatography on a Red Sepharose column to obtain highly purified this compound.[9]

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cells can be evaluated using various in vitro assays.[10]

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., Hone-1 nasopharyngeal carcinoma, AGS gastric adenocarcinoma, HCT-116 colorectal carcinoma, and CL1-0 lung adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

-

Treatment: Cells are treated with varying concentrations of this compound for specific time intervals (e.g., 24 hours).

-

Cell Viability Assessment: The number of viable cells is determined using methods such as the trypan blue exclusion assay or MTT assay to calculate the half-maximal inhibitory concentration (IC50).

-

Apoptosis Analysis: Apoptosis can be confirmed through DAPI staining for nuclear condensation and DNA fragmentation analysis by agarose gel electrophoresis.[10]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells, based on the current understanding of its mechanism of action.

Caption: this compound-induced apoptosis pathway.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its mechanisms of action and potential therapeutic applications is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C47H74O18 | CID 102004719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Momordin IIc (Quinoside D) | Terpenoids | 96990-19-1 | Invivochem [invivochem.com]

- 6. Momordin (saponin) - Wikipedia [en.wikipedia.org]

- 7. Momordin IIa | CAS:95851-50-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Oleanane-Type Triterpene Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oleanane-type triterpene glycosides, a class of saponins widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent pharmacological activities. These complex molecules, characterized by a pentacyclic triterpene aglycone (the oleanane skeleton) linked to one or more sugar moieties, exhibit a range of biological effects, including cytotoxic, anti-inflammatory, antiviral, and immunomodulatory properties. This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

Oleanane-type triterpene glycosides modulate a variety of cellular processes, leading to a broad spectrum of biological effects. The following tables summarize the quantitative data on their key activities, providing a comparative overview of the potency of different compounds.

Cytotoxic Activity

A significant number of oleanane-type triterpene glycosides have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1 (from Saponaria officinalis) | HL-60 | MTT Assay | 0.57 | [2] |

| Compound 1 (from Saponaria officinalis) | SBC-3 | MTT Assay | 7.3 | |

| Compound 4 (from Saponaria officinalis) | HL-60 | MTT Assay | ~1 | |

| Compound 10 (from Saponaria officinalis) | HL-60 | MTT Assay | ~1 | [1] |

| Mocochinoside A | WiDr, MCF-7 | MTT Assay | > 50 | [4] |

| Momordin Ib | WiDr, MCF-7 | MTT Assay | 8.42 - 19.74 | [4] |

| Chikusetsusaponin IVa ethyl ester | WiDr, MCF-7 | MTT Assay | 8.42 - 19.74 | [4] |

| Calenduloside G | WiDr, MCF-7 | MTT Assay | 8.42 - 19.74 | [4] |

| α-hederin (O5) | AGS | MTT Assay | Potent | [5] |

| Corosolic acid (U5) | AGS | MTT Assay | Potent | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of oleanane glycosides are well-documented and are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines.[4][6][7]

| Compound/Extract | Cell Line/Model | Assay | IC50 (µM) | Reference |

| Mocochinoside A | RAW264.7 | NO Production | 5.41 | [4] |

| Momordin Ib | RAW264.7 | NO Production | 11.28 | [4] |

| Calendulaglycoside C 6'-O-7-butyl ester | RAW264.7 | NO Production | ~10 | [4] |

| Imbaloside A, B, C | BV-2 | NO Production | Moderate | [6] |

| Heritiera B | RAW 264.7 | NO Production | 10.33 | [8] |

| Oleanane saponins from N. hydrophylla | Human neutrophils | Superoxide anion generation | 0.15 - 2.69 | [7] |

| Oleanane saponins from N. hydrophylla | Human neutrophils | Elastase release | 0.19 - 1.12 | [7] |

Antiviral Activity

Several oleanane-type triterpene glycosides have shown promise as antiviral agents, with activity reported against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[2][9][10] Their mechanisms of action can involve inhibiting viral entry, replication, or the activity of viral enzymes.[2]

| Compound/Extract | Virus | Assay | EC50/IC50 (µM) | Reference |

| Echinocystic acid-galactose conjugate | H1N1 influenza virus | CPE Reduction | 5 | [9] |

| Oleanolic acid-galactose conjugate (Y3) | H1N1 influenza virus | CPE Reduction | 14.2 | [9] |

| Multivalent OA-β-CD conjugate (46) | Influenza A virus | Antiviral Assay | 1.6 | [2] |

| Salaspermic acid | HIV | HIV Replication | 10 | [10] |

| Saponin 12f | SARS-CoV-2 | Pseudovirus Entry | 4.37 | [5] |

| Saponin 12f | SARS-CoV-2 | Authentic Virus | 0.97 | [5] |

Immunomodulatory Activity

Oleanane saponins can modulate the immune system by affecting the proliferation of immune cells and the production of cytokines.[6][11] This dual activity, sometimes showing immunostimulatory effects at low concentrations and immunosuppressive effects at higher concentrations, makes them intriguing candidates for various immunotherapies.

| Compound/Extract | Cell Type | Effect | IC50 (µM) | Reference |

| Oleanane saponins from Kalopanax pictus | Bone marrow-derived dendritic cells | Inhibition of IL-12 p40 and IL-6 | 3.3 - 9.1 | [6] |

| Oleanane saponins from Kalopanax pictus | Bone marrow-derived dendritic cells | Inhibition of TNF-α | 8.8 - 20.0 | [6] |

| Hederasaponins from Pulsatilla koreana | HepG2 cells | NF-κB inhibition | 0.75 - 8.30 | [12] |

Enzyme Inhibitory Activity

Certain oleanane-type triterpene glycosides have been found to inhibit the activity of various enzymes, such as α-glucosidase and acetylcholinesterase, suggesting their potential in the management of diabetes and neurodegenerative diseases, respectively.[6][9]

| Compound/Extract | Enzyme | IC50 (µM) | Reference |

| Camphanoside A | α-Glucosidase | 230.7 | |

| Camphanoside B | α-Glucosidase | 251.4 | |

| Camphanoside C | α-Glucosidase | 421.4 | |

| Arjunolic acid | Acetylcholinesterase | Potent | [6] |

| Arjunglucoside I | Acetylcholinesterase | Potent | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of oleanane-type triterpene glycosides. This section provides methodologies for key in vitro assays.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

96-well microplate

-

Test compound (oleanane-type triterpene glycoside)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[15]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cell line) upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1][16]

Materials:

-

RAW 264.7 macrophage cells

-

24- or 96-well plates

-

Test compound

-

Complete cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[17]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with cells and medium only, a group with LPS only, and groups with the test compound only (to check for direct effects on cell viability).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction:

-

Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess reagent (prepared by mixing equal volumes of Solution A and Solution B just before use) to each well.[16]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[13][18]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock with a known titer

-

6- or 12-well plates

-

Test compound

-

Infection medium (serum-free medium)

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the host cells in 6- or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

-

Infection: Remove the culture medium from the cell monolayers and wash with PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the test compound to the wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Plaque Visualization:

-

Fix the cells by adding the fixing solution and incubating for at least 30 minutes.

-

Remove the overlay and the fixing solution.

-

Stain the cell monolayer with the crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of oleanane-type triterpene glycosides are underpinned by their ability to modulate various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Induction of Apoptosis

Many oleanane saponins exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.[2]

Caption: Intrinsic apoptosis pathway induced by oleanane-type triterpene glycosides.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation and cancer. Oleanane glycosides can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[4][11]

Caption: Inhibition of the NF-κB signaling pathway by oleanane-type triterpene glycosides.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Oleanolic acid and its glycosides have been shown to inhibit the PI3K/Akt pathway, contributing to their anticancer effects.[4][7]

Caption: Modulation of the PI3K/Akt signaling pathway by oleanane-type triterpene glycosides.

Experimental Workflow: From Plant to Bioactive Compound

The discovery and characterization of bioactive oleanane-type triterpene glycosides from natural sources follow a systematic workflow, from the collection of plant material to the elucidation of biological activity.

Caption: General workflow for the extraction, isolation, and evaluation of oleanane glycosides.

Conclusion and Future Perspectives

Oleanane-type triterpene glycosides represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their multifaceted biological activities, ranging from potent cytotoxicity against cancer cells to modulation of key inflammatory and viral pathways, underscore their importance in drug discovery. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Future research should focus on expanding the library of characterized oleanane glycosides and their corresponding biological activities. A deeper understanding of their structure-activity relationships will be crucial for the rational design of semi-synthetic derivatives with enhanced potency and selectivity. Furthermore, comprehensive in vivo studies and preclinical trials are necessary to translate the promising in vitro findings into tangible clinical applications. The continued exploration of these remarkable natural compounds holds great promise for the development of novel therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oleanolic acid inhibits cell survival and proliferation of prostate cancer cells in vitro and in vivo through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and structural optimization of 3-O-β-chacotriosyl oleanane-type triterpenoids as potent entry inhibitors of SARS-CoV-2 virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

natural sources and distribution of Momordin II in plants

An In-depth Technical Guide on the Natural Sources and Distribution of Momordin II in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a ribosome-inactivating protein (RIP) found in various plant species. The document details its natural sources, distribution within plant tissues, and methodologies for its isolation and purification.

Introduction to this compound

This compound is a type 1 ribosome-inactivating protein, a class of N-glycosidases that depurinate ribosomal RNA, thereby inhibiting protein synthesis.[1] This potent enzymatic activity has garnered interest in its potential therapeutic applications. It is crucial to distinguish this compound, a protein, from other compounds from Momordica species that share similar names, such as momordin saponins (triterpenoid glycosides). The scientific literature sometimes uses the term "momordin" ambiguously, and careful examination of the methodology is required to differentiate the protein from the saponin.

Natural Sources and Distribution

This compound has been primarily isolated from plants of the Momordica genus, within the Cucurbitaceae family.

-

Momordica charantia (Bitter Melon): The seeds of Momordica charantia are a well-documented source of this compound.[1]

-

Momordica balsamina (Balsam Apple): This species is also a known source of this compound.

While the seeds are the most cited source for this compound isolation, other parts of the Momordica charantia plant contain significant amounts of total protein. The distribution of this compound in tissues other than seeds has not been extensively quantified in publicly available literature.

Quantitative Data on this compound and Related Compounds

Specific quantitative data for this compound protein in different plant tissues is not widely available in the current literature. However, data on the total protein content and the content of a compound referred to as "momordin" (likely a saponin) in Momordica charantia can provide some context.

Table 1: Total Protein Content in Momordica charantia

| Plant Part | Variety | Protein Content (% of dry weight) |

| Flesh | Indian White | 9.8% |

| Flesh | Chinese Green | 8.4% |

| Seed | Indian White | 31.3% |

| Seed | Indian Green | 27.0% |

Data sourced from a study on the bio-active compounds of bitter melon genotypes.[2]

Table 2: Quantitative Analysis of "Momordin" (likely a saponin) in Momordica charantia Extracts

| Plant Part | Variety | "Momordin" Concentration (µg/mL of methanolic extract) |

| Leaves | Green | 2878.57 µg/mL |

| Fruit | Green | 72.72 µg/mL |

Note: This data is from an HPLC analysis of a methanolic extract, which is a method more suited for the quantification of saponins than proteins. The high concentration in the leaves compared to the fruit is noteworthy.[3]

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the seeds of Momordica charantia, based on the established literature.[1]

Extraction of Crude Protein

-

Seed Preparation: De-fat dried and shelled seeds of Momordica charantia by grinding them into a fine powder.

-

Homogenization: Suspend the seed powder in a 50 mM sodium phosphate buffer (pH 7.4) containing 150 mM NaCl and 10 mM EDTA. A common ratio is 1:10 (w/v).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude protein extract.

Purification of this compound

The purification of this compound is achieved through a series of chromatographic steps.

-

S-Sepharose Cation Exchange Chromatography:

-

Equilibration: Equilibrate an S-Sepharose column with 50 mM sodium phosphate buffer (pH 6.5).

-

Loading: Load the crude protein extract onto the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound proteins.

-

Elution: Elute the bound proteins using a linear gradient of NaCl (0-1 M) in the equilibration buffer. Collect fractions and assay for ribosome-inactivating activity.

-

-

Sephadex G-50 Gel Filtration Chromatography:

-

Pooling and Concentration: Pool the active fractions from the S-Sepharose chromatography and concentrate them using ultrafiltration.

-

Equilibration: Equilibrate a Sephadex G-50 column with 50 mM sodium phosphate buffer (pH 7.4) containing 150 mM NaCl.

-

Elution: Load the concentrated protein sample and elute with the equilibration buffer. Collect fractions and monitor the absorbance at 280 nm.

-

-

CM-Sepharose Cation Exchange Chromatography:

-

Equilibration: Equilibrate a CM-Sepharose column with 50 mM sodium phosphate buffer (pH 6.5).

-

Loading: Load the active fractions from the gel filtration step.

-

Elution: Elute using a shallow linear gradient of NaCl (0-0.5 M) in the equilibration buffer to achieve fine separation.

-

-

Red Sepharose Affinity Chromatography:

-

Purpose: This step is crucial for removing contaminating ribonucleases.

-

Equilibration: Equilibrate a Red Sepharose column with 20 mM Tris-HCl buffer (pH 7.5).

-

Loading: Load the this compound-containing fractions.

-

Elution: Elute with the equilibration buffer. This compound will pass through while ribonucleases bind to the column matrix.

-

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the isolation and purification of this compound.

This guide provides a foundational understanding of this compound, its origins in the plant kingdom, and the methodologies for its study. Further research is needed to quantify its presence in various plant tissues and to fully elucidate its biosynthetic pathway.

References

Momordin II: A Ribosome-Inactivating Protein with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Momordin II is a Type 1 ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina and Momordica charantia. Like other RIPs, this compound possesses N-glycosidase activity, which allows it to catalytically inactivate ribosomes, leading to the inhibition of protein synthesis and subsequent cell death. This potent biological activity has positioned this compound as a molecule of interest for its potential applications in cancer therapy and as an antiviral agent. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and cellular effects of this compound, along with detailed experimental protocols for its characterization.

Biochemical Properties and Activity

This compound is a single-chain protein that exhibits potent enzymatic activity. Its primary function is the depurination of ribosomal RNA (rRNA), a key step in the irreversible inactivation of ribosomes.

Table 1: Quantitative Data on this compound Activity

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Protein Synthesis Inhibition) | 1.8 ng/mL | Rabbit Reticulocyte Lysate | [1][2] |

| CC50 (Cytotoxicity) | ~2.4 µM (~72 µg/mL) | A549 (Human Lung Cancer) | [3] |

| IC50 (Antiviral - SARS-CoV-2) | ~0.2 µM (~5.7 µg/mL) | A549 (Human Lung Cancer) | [3] |

Note: Some studies refer to "Momordin" without specifying the isoform. The data presented here is attributed to this compound where specified or is indicative of the general activity of Momordin proteins from Momordica species.

Mechanism of Action: Ribosome Inactivation

The primary mechanism of action of this compound is the enzymatic inactivation of eukaryotic ribosomes. This process involves a highly specific N-glycosidase activity directed against the large ribosomal RNA (rRNA) of the 60S subunit.

1. Recognition and Binding: this compound recognizes a specific and highly conserved stem-loop structure in the 28S rRNA, known as the sarcin-ricin loop (SRL).

2. N-Glycosidase Activity: Upon binding, this compound catalyzes the hydrolysis of the N-glycosidic bond of a specific adenine residue (A4324 in rat liver 28S rRNA) within the SRL.[4] This enzymatic action removes the adenine base, leaving an apurinic site.

3. Inhibition of Protein Synthesis: The depurination of the SRL renders the ribosome unable to bind elongation factors necessary for protein synthesis. This effectively and irreversibly halts polypeptide chain elongation, leading to a complete shutdown of protein production within the cell.[4]

4. Induction of Apoptosis: The cessation of protein synthesis and the resulting cellular stress trigger programmed cell death, or apoptosis.

Cytotoxicity and Therapeutic Potential

This compound exhibits cytotoxic effects against various cell types, with a particular focus on cancer cells due to their high proliferative rate and dependence on protein synthesis.

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Human Lung Carcinoma | ~0.2 µM (Antiviral) | [3] |

Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in the currently available literature. The provided data is based on its antiviral activity, which is a proxy for its cytotoxic potential. Further research is needed to establish a detailed cytotoxicity profile.

Signaling Pathways

While direct experimental evidence for the signaling pathways modulated specifically by this compound is still emerging, studies on the closely related compound, Momordin Ic , provide strong indications of the likely cellular pathways affected. Momordin Ic has been shown to induce apoptosis and autophagy in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways.[5][6][7] It is plausible that this compound exerts its effects through similar mechanisms.

Presumed Signaling Pathways Modulated by this compound (based on Momordin Ic data):

-

PI3K/Akt Pathway: Momordin Ic has been observed to suppress the PI3K/Akt signaling pathway.[5][6] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition can lead to the induction of apoptosis.

-

MAPK Pathway: Momordin Ic activates components of the MAPK pathway, including JNK and p38, while inhibiting Erk.[5][6] The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in apoptosis and cell differentiation.

Experimental Protocols

Purification of this compound

A common method for purifying this compound from the seeds of Momordica charantia involves a series of chromatographic steps to isolate the protein from other cellular components.

Materials:

-

Momordica charantia seeds

-

Extraction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

S-Sepharose column

-

Sephadex G-50 column

-

CM-Sepharose column

-

Red Sepharose column

-

Spectrophotometer

Protocol:

-

Grind the seeds of Momordica charantia to a fine powder.

-

Extract the powder with an appropriate buffer to solubilize the proteins.

-

Centrifuge the extract to remove insoluble debris.

-

Subject the supernatant to a series of column chromatography steps, including ion-exchange (S-Sepharose and CM-Sepharose), gel filtration (Sephadex G-50), and affinity chromatography (Red Sepharose) to purify this compound.

-

Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm.

-

Pool the fractions containing purified this compound and confirm purity using SDS-PAGE.

Ribosome Inactivation Assay (N-Glycosidase Activity)

This assay is designed to detect the N-glycosidase activity of this compound by observing the release of a specific rRNA fragment after treatment.

Materials:

-

Purified this compound

-

Rabbit reticulocyte lysate

-

Aniline

-

Urea-polyacrylamide gel

-

Ethidium bromide or other nucleic acid stain

-

Incubation buffer

Protocol:

-

Incubate rabbit reticulocyte lysate with purified this compound at 37°C for a specified time (e.g., 30 minutes).

-

Extract the total RNA from the treated lysate.

-

Treat the extracted RNA with aniline at an acidic pH. Aniline will induce a break in the phosphodiester backbone at the apurinic site created by this compound.

-

Run the aniline-treated RNA on a denaturing urea-polyacrylamide gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The presence of a specific, smaller RNA fragment (the "Endo's fragment") compared to the untreated control indicates N-glycosidase activity.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis using a cell-free system.

Materials:

-

Purified this compound

-

Rabbit reticulocyte lysate system (containing all necessary components for translation)

-

A specific mRNA template (e.g., luciferase mRNA)

-

Radiolabeled amino acid (e.g., 35S-methionine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Set up a series of in vitro translation reactions using the rabbit reticulocyte lysate system.

-

Add varying concentrations of this compound to the reactions.

-

Initiate translation by adding the mRNA template and 35S-methionine.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).[8]

-

Stop the reactions and precipitate the newly synthesized proteins using TCA.

-

Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis for each concentration of this compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorescent conjugate)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Treat the cells with this compound at a concentration around its IC50 for a specified time to induce apoptosis.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

References

- 1. Inhibition of protein synthesis in vitro by proteins from the seeds of Momordica charantia (bitter pear melon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis in vitro by proteins from the seeds of Momordica charantia (bitter pear melon) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]

- 5. Rabbit reticulocyte lysate in vitro translation [bio-protocol.org]

- 6. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

The Biosynthesis of Momordin II and Other Triterpenoids in Momordica Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Momordica, encompassing species such as the widely recognized bitter melon (Momordica charantia), is a rich source of structurally diverse triterpenoids with a wide range of pharmacological activities. Among these are the cucurbitane-type triterpenoids, known as momordicosides, which are largely responsible for the characteristic bitter taste and medicinal properties of these plants, including anti-diabetic and anti-cancer effects.

It is important to clarify a point of nomenclature. The term "Momordin II" can refer to two distinct molecules: a ribosome-inactivating protein and an oleanane-type triterpenoid saponin. While oleanane-type saponins are present in Momordica species, the predominant and most extensively studied triterpenoids are the cucurbitane-type glycosides. This guide will focus on the biosynthesis of these cucurbitane-type triterpenoids, as this pathway is central to the production of the major bioactive compounds in Momordica.

Core Biosynthesis Pathway of Cucurbitane-Type Triterpenoids

The biosynthesis of momordicosides, like other triterpenoids, begins with the cyclization of 2,3-oxidosqualene. This central pathway involves a series of enzymatic reactions catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs).

The initial step is the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone, a reaction catalyzed by the specific oxidosqualene cyclase, cucurbitadienol synthase (McCBS).[1][2] This is followed by a series of oxidative modifications to the cucurbitadienol skeleton, which are primarily carried out by various cytochrome P450 enzymes. These modifications, including hydroxylations and other functional group additions, create a diverse array of cucurbitacin aglycones.[3] Finally, UDP-glycosyltransferases catalyze the attachment of sugar moieties to the aglycone, resulting in the formation of the various momordicoside glycosides.

Below is a diagrammatic representation of the core biosynthetic pathway.

Quantitative Data on Triterpenoid Content

The concentration of various triterpenoids can vary significantly between different species, cultivars, and plant tissues of Momordica. The following tables summarize some of the quantitative data available in the literature.

| Compound | Plant Part | Species/Cultivar | Concentration (µg/g dry weight) | Reference |

| Momordicoside A | Fruit | M. charantia Hualien No. 4 | 1509.71 ± 55.97 | [4] |

| Momordicoside K | Fruit | M. charantia | - | [5] |

| Momordicoside L | Fruit | M. charantia | - | [5] |

| Momordicine I | Fruit | M. charantia Hualien No. 4 | - | [4] |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | Fruit | M. charantia Hualien No. 4 | - | [4] |

Note: '-' indicates that the specific quantitative value was not provided in the abstract.

Experimental Protocols

Extraction and Quantification of Triterpenoids from Momordica Fruit

This protocol outlines a general method for the extraction and analysis of cucurbitane-type triterpenoids using High-Performance Liquid Chromatography (HPLC).

a. Extraction:

-

Fresh fruits of M. charantia are harvested, washed, and sliced.

-

The sliced fruit is dried at a controlled temperature (e.g., 50°C) and then ground into a fine powder.

-

The powdered material is extracted with a suitable solvent, such as 70% ethanol, at an elevated temperature (e.g., 50°C) for an extended period (e.g., 24 hours).[6] This process is typically repeated three times to ensure complete extraction.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

b. Purification (optional, for isolation of specific compounds):

-

The crude extract can be subjected to column chromatography using resins like Diaion HP-20, eluting with a gradient of water and ethanol.[6]

-

Further purification can be achieved using silica gel column chromatography with a chloroform/methanol solvent system.[6]

c. Quantification by HPLC:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS) is used.[7][8]

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile, water, and methanol, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[8]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[8]

-

Detection: An ELSD can detect compounds at levels as low as 10 µg/mL.[7]

-

Quantification: The concentration of individual triterpenoids is determined by comparing the peak areas with those of authentic standards.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes (e.g., OSCs, CYPs) in the this compound biosynthesis pathway, they can be expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

a. Gene Cloning and Vector Construction:

-

Candidate genes are identified from M. charantia transcriptome data.[1]

-

The full-length coding sequences are amplified by PCR and cloned into an appropriate expression vector.

b. Heterologous Expression in Yeast:

-

The expression vector is transformed into a suitable yeast strain.

-

The transformed yeast is cultured under conditions that induce gene expression.

-

The yeast cells are harvested, and the microsomal fraction (for membrane-bound enzymes like CYPs) is prepared.

c. In Vitro Enzyme Assay:

-

The recombinant enzyme is incubated with the putative substrate (e.g., 2,3-oxidosqualene for OSCs, cucurbitadienol for CYPs) and any necessary co-factors (e.g., NADPH for CYPs).

-

The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

-

The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

Regulation of Triterpenoid Biosynthesis

The biosynthesis of cucurbitacins in Momordica and other cucurbits is tightly regulated at the transcriptional level. Key regulators include basic helix-loop-helix (bHLH) transcription factors.[5] In cucumber, for example, the transcription factors Bt (Bitter fruit) and Bl (Bitter leaf) regulate the expression of cucurbitacin biosynthetic genes in a tissue-specific manner.[3] These transcription factors are themselves regulated by various signaling pathways, often in response to developmental cues and environmental stresses.

Conclusion

The biosynthesis of the medicinally important triterpenoids in Momordica species is a complex, multi-step process involving a suite of specialized enzymes and regulatory proteins. While the complete, specific pathway for every individual momordicoside is still under investigation, the core enzymatic steps and regulatory mechanisms are becoming increasingly clear. This technical guide provides a foundational understanding of this pathway, offering valuable information for researchers aiming to harness the therapeutic potential of these natural products through metabolic engineering, synthetic biology, or targeted drug development. Further research into the specific functions of individual CYPs and UGTs will be crucial for elucidating the complete biosynthetic grid and for the targeted production of high-value momordicosides.

References

- 1. Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-Wide Identification of OSC Gene Family and Potential Function in the Synthesis of Ursane- and Oleanane-Type Triterpene in Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

In Vitro Bioactivity of Momordin II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordin II is a type 1 ribosome-inactivating protein (RIP) found in plants of the Momordica genus, such as bitter melon (Momordica charantia) and balsam apple (Momordica balsamina). As a RIP, this compound possesses N-glycosidase activity, enabling it to depurinate ribosomal RNA, which inhibits protein synthesis and can lead to cell death. This mode of action underpins its investigated therapeutic potential, primarily in the realms of antiviral and anti-inflammatory activities. It is important to distinguish this compound from Momordin Ic, a triterpenoid saponin from the same plant genus, which has been extensively studied for its anticancer properties. This guide will provide a technical overview of the preliminary in vitro bioactivities of this compound, with a comparative section on the well-documented activities of Momordin Ic.

This compound: Bioactivity Profile

The primary in vitro bioactivities attributed to this compound are its antiviral and anti-inflammatory effects.

Antiviral Activity

Recent studies have highlighted the potent antiviral effects of this compound, particularly against SARS-CoV-2. Research has demonstrated that this compound can inhibit viral replication in human lung cells.[1][2][3][4]

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. While the specific mechanisms are still being elucidated, it is suggested that its ribosome-inhibiting function may play a role in modulating inflammatory responses.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro bioactivity of this compound.

| Bioactivity | Cell Line | Assay | Endpoint | Value | Reference(s) |

| Antiviral | A549 | SARS-CoV-2 Replication | IC50 | ~0.2 µM | [1][2][3] |

| Cytotoxicity | A549 | Cell Viability | CC50 | ~2.4 µM | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Antiviral Activity Assay against SARS-CoV-2

This protocol is based on methodologies used to assess the inhibition of SARS-CoV-2 replication in cell culture.[5][6]

1. Cell Culture and Seeding:

-

Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Seed the A549 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

2. Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.

3. Viral Infection and Treatment:

-

On the day of the experiment, remove the culture medium from the cells.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of this compound to the respective wells. Include a vehicle control (no compound) and a positive control (a known antiviral agent).

4. Incubation:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication (e.g., 24-48 hours).

5. Quantification of Viral Replication:

-

Viral replication can be quantified using several methods:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify viral RNA levels in the cell supernatant or cell lysate.

-

Reporter Virus Assay: Using a modified virus that expresses a reporter gene (e.g., luciferase) upon replication.

-

6. Data Analysis:

-

Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is crucial for determining the therapeutic index of a compound.[7][8][9]

1. Cell Seeding:

-

Seed A549 cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with the same range of this compound concentrations used in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate the cells for the same duration as the antiviral assay (e.g., 24-48 hours).

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization of Formazan:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Bioactivity: Momordin Ic

Momordin Ic, a triterpenoid saponin, has been more extensively studied for its anticancer and anti-inflammatory properties. A summary of its bioactivities is provided for a comprehensive understanding of compounds derived from Momordica.

Anticancer Activity of Momordin Ic

Momordin Ic has demonstrated significant anticancer effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.[10][11]

Quantitative Data for Momordin Ic

| Bioactivity | Cell Line | Assay | Endpoint | Value | Reference(s) |

| Anticancer | Prostate (PC-3) | SENP1 Inhibition | IC50 | 15.37 µM | [10] |

| Anticancer | Colon (HCT-116) | Cell Viability | IC50 | Not specified | [11] |

| Anticancer | Liver (HepG2) | Cell Viability | IC50 | Not specified | [12] |

Experimental Protocols for Momordin Ic Bioactivity

Protocol 3: Cell Viability Assay (MTT)

The MTT assay protocol described for this compound (Protocol 2) is also applicable for assessing the cytotoxic effects of Momordin Ic on cancer cell lines.

Protocol 4: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

1. Cell Treatment:

-

Treat the cancer cells with various concentrations of Momordin Ic for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls.

2. Cell Harvesting and Washing:

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

3. Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of a compound on the cell cycle distribution.[17][18][19][20][21]

1. Cell Treatment and Harvesting:

-

Treat cells with Momordin Ic as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

2. Fixation:

-

Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

-

Incubate at -20°C for at least 2 hours.

3. Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to degrade RNA and ensure only DNA is stained).

-

Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by Momordin Ic

Momordin Ic has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

SENP1/c-Myc Signaling Pathway

Momordin Ic inhibits the activity of SUMO-specific protease 1 (SENP1), which leads to an increase in the SUMOylation of the oncoprotein c-Myc. This enhanced SUMOylation promotes the degradation of c-Myc, thereby inhibiting cancer cell proliferation and inducing apoptosis.[11]

Caption: Momordin Ic inhibits SENP1, leading to c-Myc degradation.

PI3K/Akt and MAPK Signaling Pathways

Momordin Ic has been reported to induce apoptosis in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways. It is suggested to suppress the PI3K/Akt pathway, which is a key survival pathway, while activating pro-apoptotic MAPK pathways such as JNK and p38.

Caption: Momordin Ic modulates PI3K/Akt and MAPK pathways to induce apoptosis.

Conclusion

Preliminary in vitro studies reveal that this compound is a promising antiviral and anti-inflammatory agent, with potent activity demonstrated against SARS-CoV-2. In contrast, the structurally distinct Momordin Ic exhibits significant anticancer properties through the modulation of key signaling pathways involved in cell survival and proliferation. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of both this compound and Momordin Ic. The detailed protocols and data presented in this guide provide a foundation for researchers to design and conduct further investigations into these bioactive compounds.

References

- 1. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 | PLOS One [journals.plos.org]

- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 6. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cell lines ic50: Topics by Science.gov [science.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.research.missouri.edu [docs.research.missouri.edu]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to Momordin II: Applications in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, an oleanane-type triterpenoid saponin, is a natural compound isolated from plants of the Momordica genus, notably Momordica cochinchinensis. While traditional medicine has long utilized these plants for a variety of ailments, scientific investigation into the specific roles of their constituent compounds is a more recent endeavor. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its role in traditional and herbal medicine, its quantified biological activities, and the experimental protocols used for its study. This document distinguishes the known data for this compound from that of its more extensively studied analogs, such as Momordin Ic, to provide a clear and accurate resource for the scientific community.

Introduction: Chemical Identity and Natural Occurrence

This compound is a glycoside of oleanolic acid, a pentacyclic triterpenoid. It is structurally characterized by a triterpene aglycone backbone linked to sugar moieties.[1] Its primary source is the vine and seeds of Momordica cochinchinensis (Gac fruit).[1][2] It is often isolated alongside other similar saponins, including Momordin Ib and Momordin IIb.[1]

Role in Traditional and Herbal Medicine

The direct use of isolated this compound is not documented in traditional medicine systems, which rely on whole plant extracts. However, the source plants for this compound, particularly those from the Momordica genus (e.g., bitter melon), have a rich history of use in Asian and African herbal medicine.[3] Traditional applications of these plants include treatments for inflammation-related disorders, boils, rheumatic pain, and diabetes.[4][5] The fruits, seeds, and vines are the most commonly used parts.[4] Scientific analysis of these plants has revealed a complex mixture of bioactive compounds, including various saponins like this compound, which are believed to contribute to their therapeutic effects.

Quantified Biological Activities of this compound

Recent scientific studies have begun to quantify the specific biological effects of isolated this compound. While research is still emerging, particularly in comparison to related compounds, initial findings provide valuable insights into its potential pharmacological profile. The primary activities investigated to date are its anti-inflammatory and anti-proliferative effects.

Data Presentation

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Method | Parameter | Result | Reference |

|---|---|---|---|---|---|

| Nitric Oxide (NO) Production | RAW264.7 macrophages | Griess Assay | IC₅₀ | > 25 µM | [1][6] |

Note: IC₅₀ represents the half-maximal inhibitory concentration. A higher value indicates lower potency.

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Method | Parameter | Result | Reference |

|---|---|---|---|---|---|

| WiDr | Human Colon Adenocarcinoma | SRB Assay | IC₅₀ | > 25 µM | [1][6] |

| MCF-7 | Human Breast Adenocarcinoma | SRB Assay | IC₅₀ | > 25 µM | [1][6] |

Signaling Pathways and Mechanism of Action

As of the current body of research, specific signaling pathways modulated exclusively by this compound have not been fully elucidated. Studies on closely related compounds and crude extracts of Momordica species suggest potential mechanisms that may be relevant. For instance, Momordin Ic has been shown to inhibit the IL-23/IL-17 axis and the Wnt signaling pathway.[7] Other saponins from Momordica cochinchinensis have been found to inhibit the NF-κB pathway by targeting Src and Syk phosphorylation.[5] However, it is crucial to note that these pathways have not been directly confirmed for this compound, and further research is required to determine its precise mechanism of action. The available data suggests that this compound is a significantly less potent anti-inflammatory and anti-proliferative agent compared to other saponins isolated from the same plant.[1][6]

Detailed Experimental Protocols

This section provides the methodologies for key experiments cited in the literature for the isolation and evaluation of this compound.

Isolation of this compound from Momordica cochinchinensis

The following protocol outlines a general procedure for the extraction and isolation of oleanane-type triterpene glycosides, including this compound.

-

Extraction: The dried and powdered vines of M. cochinchinensis are extracted with methanol (MeOH) under reflux. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The saponin-rich n-BuOH layer is retained.

-

Initial Chromatography: The n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 column, eluting with a gradient of H₂O to MeOH to yield several sub-fractions.

-

Purification: The fraction containing this compound is further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Anti-Inflammatory Assay: Nitric Oxide (NO) Production